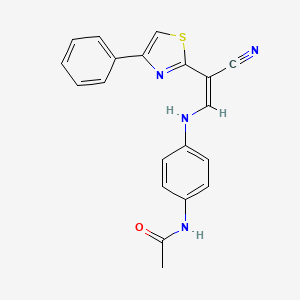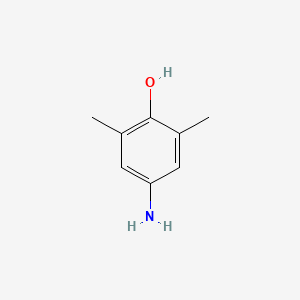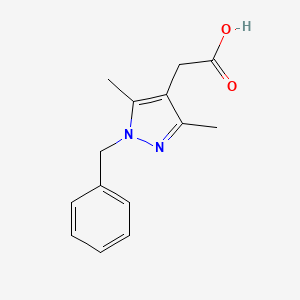
1-(4-メチル-2,3-ジヒドロキノキサリン-1-イル)プロプ-2-エン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
科学的研究の応用
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
In terms of mode of action, these compounds often interact with their targets leading to changes at the molecular and cellular level. For example, some compounds have been found to exhibit cytotoxic activity on cancer cells .
As for the biochemical pathways, these can vary widely depending on the specific compound and its targets. Some compounds, for instance, have been found to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .
Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and efficacy.
The result of action, or the molecular and cellular effects of a compound’s action, can also vary. Some compounds, for example, have been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2,3-dihydroquinoxaline with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can exhibit different biological and chemical properties.
類似化合物との比較
Quinoxaline: The parent compound with a similar core structure.
2,3-Dihydroquinoxaline: A reduced form with different reactivity.
4-Methylquinoxaline: A methylated derivative with distinct properties.
Uniqueness: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
IUPAC Name |
1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGCWCSANNJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)
![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)



